2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hcl
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The systematic IUPAC name for the free base form of this compound is 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine , derived from its benzene ring substituents and ethylamine side chain. The numbering of the aromatic ring begins at the chlorine atom (position 2), followed by methoxy groups at positions 3 and 4, with the ethanamine moiety attached at position 2. Structural isomerism may arise from variations in substituent positioning. For instance, relocating the chlorine or methoxy groups to adjacent positions (e.g., 3-chloro-2,4-dimethoxy or 4-chloro-2,3-dimethoxy) would yield constitutional isomers. However, no stereoisomers are possible due to the absence of chiral centers or double-bond geometric constraints.
CAS Registry Number and Alternative Chemical Designations
The compound’s CAS Registry Number is 67287-36-9 for the free base and 95413-92-6 for its hydrochloride salt. Alternative designations include:
- 2-Chloro-3,4-dimethoxybenzeneethanamine (IUPAC variant)
- 2-Chlorohomoveratrylamine (common name)
- MFCD07787483 (MDL identifier)
- WS-02476 (internal supplier code)
A comprehensive list of synonyms is provided in Table 1.
Table 1: Synonyms for 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine HCl
| Synonym | Source Identifier |
|---|---|
| 2-Chloro-3,4-dimethoxyphenethylamine | PubChem |
| 2-(2-Chloro-3,4-diméthoxyphényl)éthanamine | ChemSpider |
| DA-26669 | PubChem |
| NSC17833 | PubChem |
Molecular Formula and Structural Characterization
The free base has the molecular formula C₁₀H₁₄ClNO₂ , while the hydrochloride salt adopts C₁₀H₁₅Cl₂NO₂ due to the addition of HCl. Key structural features include:
- A benzene ring with chloro (Cl) and two methoxy (OCH₃) groups at positions 2, 3, and 4.
- A two-carbon ethylamine chain (-CH₂CH₂NH₂) attached to position 2 of the ring.
Spectroscopic data, though not fully detailed in public databases, can be inferred from analogous compounds:
Stereochemical Considerations and Chiral Centers
The molecule lacks chiral centers, as all substituents on the benzene ring and ethylamine side chain reside in symmetric or planar configurations. The chlorine and methoxy groups occupy fixed positions on the aromatic ring, preventing geometric isomerism. The ethylamine chain’s single bonds permit free rotation, but this does not generate stereoisomers due to the absence of tetrahedral stereocenters. Consequently, the compound exists as a single achiral entity, simplifying its synthesis and analysis compared to stereoisomer-rich analogs.
Properties
Molecular Formula |
C10H15Cl2NO2 |
|---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2;/h3-4H,5-6,12H2,1-2H3;1H |
InChI Key |
PMTBLRKLMNAJQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the potential of compounds related to 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride as novel antidepressants. For instance, scaffold-hopping strategies have been employed to design new antidepressant agents based on similar chemical structures. A compound identified as 6a-1 , which is structurally related to 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride, demonstrated significant neuroprotective effects and reduced immobility in forced swim tests, indicating potential antidepressant properties .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects using PC12 cells, a model for studying neuronal damage and protection. The results indicated that derivatives of this compound could protect against corticosterone-induced lesions in these cells, suggesting a mechanism for combating neurotoxicity associated with depression .
Antibacterial Properties
Research has shown that compounds derived from 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride exhibit antibacterial activity against various strains of bacteria, including gram-positive bacteria and mycobacterial strains. In a study evaluating a series of related compounds, some derivatives displayed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating their potential as antimicrobial agents .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride is crucial for optimizing its pharmacological properties. Studies have shown that modifications in the phenyl ring can significantly affect the biological activity of the compound. For example, the introduction of halogen substituents has been linked to enhanced antibacterial efficacy .
Synthesis of Related Compounds
The synthesis of isoquinoline derivatives from 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride has been explored as a method to develop new pharmacologically active compounds. These derivatives have shown promise in various biological assays, further expanding the potential applications of the original compound .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
2-(3,4-Dimethoxyphenyl)ethanamine (CAS 120-20-7): Lacks the 2-chloro substituent but retains the 3,4-dimethoxy groups. Molecular formula: C10H15NO2; molecular weight: 181.23 g/mol . Used as Dopamine HCl Impurity C, indicating its relevance in pharmaceutical quality control .
2-(4-Chlorophenyl)ethylamine HCl (CAS 156-41-2):
- Features a single 4-chloro substituent without methoxy groups.
- Molecular formula: C8H11ClN; molecular weight: 155.62 g/mol .
- Simpler structure with lower lipophilicity compared to the target compound.
25C-NBOMe HCl (CAS 1539266-19-7): Substituted with 4-chloro, 2,5-dimethoxy groups and a benzyl moiety on the amine. Molecular formula: C18H21ClNO3; molecular weight: 372.29 g/mol . The benzyl substitution enhances serotonin receptor affinity, distinguishing it from the target compound .
Dopamine HCl (CAS 62-31-7): Contains 3,4-dihydroxy (catechol) groups instead of methoxy/chloro substituents. Molecular formula: C8H12ClNO2; molecular weight: 189.64 g/mol . The catechol structure is critical for dopaminergic activity, absent in the target compound.
Physicochemical Properties
*Estimated based on methanamine analog data .
Pharmacological Implications
- Structural Rigidity : The dimethoxy groups may reduce metabolic degradation compared to catechol-containing compounds like dopamine .
- Receptor Interactions : While direct data are unavailable, the 25C-NBOMe analog’s benzyl substitution demonstrates how structural modifications can target specific receptors (e.g., 5-HT2A) .
Data Tables
Table 1: Structural Comparison of Substituted Phenethylamines
| Compound | Substituents | Amine Chain | Salt Form | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine HCl | 2-Cl, 3,4-OCH3 | Ethanamine | HCl | ~238.11 |
| 2-(3,4-Dimethoxyphenyl)ethanamine | 3,4-OCH3 | Ethanamine | Free base | 181.23 |
| 2-(4-Chlorophenyl)ethylamine HCl | 4-Cl | Ethylamine | HCl | 155.62 |
| Dopamine HCl | 3,4-OH | Ethylamine | HCl | 189.64 |
Table 2: Key Physicochemical Properties
| Compound | LogP* (Estimated) | Solubility (Water) | Metabolic Stability |
|---|---|---|---|
| 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine HCl | 2.5–3.2 | Low | Moderate (methoxy resistance) |
| Dopamine HCl | 0.5–1.0 | High | Low (catechol oxidation) |
| 25C-NBOMe HCl | 3.8–4.5 | Very low | High (bulky substituents) |
*Predicted using substituent contributions.
Biological Activity
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine hydrochloride, commonly referred to as “compound X,” is a phenethylamine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₉H₁₄ClN O₂
- Molecular Weight : 201.67 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of compound X primarily stems from its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The compound is believed to act as an agonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. Additionally, its structure allows for potential interactions with dopaminergic systems, contributing to its pharmacological profile.
Biological Activity Overview
Research has indicated several key areas where compound X exhibits notable biological activity:
- Psychoactive Effects : Similar to other phenethylamines, compound X has been studied for its psychoactive properties. It shows potential as a hallucinogen, influencing perception and mood through serotonergic pathways .
- Antitumor Activity : Preliminary studies suggest that compound X may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Neuroprotective Effects : There is emerging evidence that compound X may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways and enhancement of neuronal survival under stress conditions .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Psychoactive | Agonist at 5-HT2A receptor | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Neuroprotective | Reduction in neuronal apoptosis |
Table 2: In Vitro Cytotoxicity Results
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| U-937 (Monocytic Leukemia) | 12.3 | |
| SK-MEL-2 (Melanoma) | 10.8 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compound X:
- Case Study on Antitumor Activity :
- Neuroprotective Study :
- Psychoactive Properties Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
